molecular formula C29H48O2 B139216 Cholesteryl acetate CAS No. 604-35-3

Cholesteryl acetate

Cat. No.: B139216
CAS No.: 604-35-3
M. Wt: 428.7 g/mol
InChI Key: XUGISPSHIFXEHZ-VEVYEIKRSA-N
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Description

Cholesteryl acetate is a cholesterol ester obtained by the formal acylation of the hydroxy group of cholesterol by acetic acid. It is a white crystalline solid with the molecular formula C29H48O2 and a molecular weight of 428.69 g/mol . This compound is a significant compound in the study of cholesterol metabolism and has various applications in scientific research and industry.

Mechanism of Action

Mode of Action

Cholesteryl acetate interacts with its targets primarily through hydrophobic interactions. CETP inhibitors, which are highly lipophilic like this compound, bind mainly through extensive hydrophobic interactions with the protein and the shifted cholesteryl ester molecule . The interaction of this compound with SR-BI involves the penetration of the HDL surface to promote cholesterol ester uptake .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a significant role in cholesterol metabolism, which is crucial for various cellular functions . This compound is involved in the regulation of cholesterol homeostasis, which is crucial for maintaining proper cellular functioning . It also influences the biosynthesis of steroid hormones, which regulate diverse physiological functions .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that this compound is used in various applications, including cosmetics, wrist watches, thermometers, propane tank volume indicators, video displays, and pharmaceuticals, indicating its wide distribution and potential bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in cholesterol metabolism and homeostasis. It contributes to membrane integrity and fluidity and plays a critical role in modulating cell signaling events . Moreover, it is involved in the synthesis of steroid hormones, which have diverse physiological functions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the associations between CETP levels and cardiovascular diseases may be population-specific, highly dependent on the phenotype, and highly influenced by environmental factors . Furthermore, adverse environmental conditions can impact the development of an organism at different levels, and the availability of essential nutrients and micronutrients, such as this compound, can have a dramatic effect on growth .

Biochemical Analysis

Biochemical Properties

Cholesteryl acetate interacts with various enzymes, proteins, and other biomolecules. These enzymes are essential in lipid metabolism and cholesterol absorption .

Cellular Effects

This compound influences various types of cells and cellular processes. It plays a crucial role in cholesterol homeostasis, which is vital for proper cellular functions . Disturbances in cholesterol balance, which this compound is a part of, can lead to various diseases such as cardiovascular disease, neurodegenerative diseases, and cancers .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. For instance, it is involved in the process of cholesterol reverse transport (RCT), mediated by the cholesterol ester transfer protein (CETP) . This process results in a net mass transfer of cholesteryl esters from high-density lipoproteins (HDLs) to very-low-density lipoproteins (VLDLs) and low-density lipoproteins (LDLs) .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a critical component in the cholesterol biosynthesis pathway . The acetyl-CoA utilized for cholesterol biosynthesis is derived from an oxidation reaction in the mitochondria and is transported to the cytoplasm .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with numerous sterol transport proteins that facilitate cholesterol trafficking and regulate its subcellular distribution .

Subcellular Localization

This compound predominantly localizes to cell membranes . It interacts with the adjacent lipids to regulate rigidity, fluidity, and permeability of the bilayer . It can also bind numerous transmembrane proteins, helping to maintain or alter their conformations .

Chemical Reactions Analysis

Cholesteryl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Some common reactions include:

    Oxidation: this compound can be oxidized using hydroperoxides in the presence of metal catalysts such as tris(acetylacetonato)iron(III) or hexacarbonylmolybdenum.

    Reduction: Reduction reactions of this compound typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert it back to cholesterol.

    Substitution: Substitution reactions can occur at the acetate group, where it can be replaced by other functional groups under appropriate conditions.

Comparison with Similar Compounds

Cholesteryl acetate is similar to other cholesterol esters, such as cholesteryl oleate, cholesteryl linoleate, and cholesteryl arachidonate. These compounds share a common cholesterol backbone but differ in the fatty acid esterified to the hydroxyl group. The uniqueness of this compound lies in its acetate group, which makes it a simpler and more stable ester compared to others .

Similar Compounds

This compound’s stability and ease of synthesis make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-20,23-27H,7-9,11-18H2,1-6H3/t20-,23+,24+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGISPSHIFXEHZ-VEVYEIKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60889358
Record name Cholest-5-en-3-ol (3.beta.)-, 3-acetate
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Molecular Weight

428.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Merck Index] White crystalline powder; [Acros Organics MSDS], Solid
Record name Cholesterol acetate
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Record name Cholesteryl acetate
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CAS No.

604-35-3
Record name (-)-Cholesteryl acetate
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Record name Cholesterol acetate
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Record name Cholest-5-en-3-ol (3.beta.)-, 3-acetate
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Record name Cholest-5-en-3-ol (3.beta.)-, 3-acetate
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Record name Cholest-5-en-3-β-yl acetate
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Record name CHOLESTERYL ACETATE
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Record name Cholesteryl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Cholesteryl acetate?

A1: this compound has the molecular formula C29H48O2 and a molecular weight of 428.8 g/mol. [, ]

Q2: What spectroscopic data is available for this compound?

A2: Numerous studies have utilized spectroscopic techniques to characterize this compound. These include: - NMR Spectroscopy: 1H NMR and 13C NMR have been used to determine the structure and study isomerization processes. [, , , , , ] - IR Spectroscopy: Infrared spectroscopy helps identify functional groups and assess purity. [, ] - Mass Spectrometry: GC-MS analyses are valuable for identifying this compound and its derivatives in complex mixtures. [, ] - UV-Vis Spectroscopy: UV absorption spectra are helpful in characterizing this compound and its derivatives. []

Q3: How stable is this compound under various conditions?

A3: this compound exhibits varying stability depending on the conditions: - Thermal Stability: It can decompose at elevated temperatures, yielding products like cholesta-3,5-diene. [] - Oxidation: It undergoes thermal oxidation, producing various derivatives like hydroperoxides, epoxides, and ketones. [, , , , ] - Acid Stability: Studies have explored its stability in simulated gastric fluid, with findings suggesting some protective effects from lipids like cholesterol and β-sitosterol. []

Q4: What are the applications of this compound based on its material properties?

A4: - Liquid Crystals: this compound exhibits liquid crystal properties, making it useful in areas like display technology. [] - Drug Delivery: Its lipid nature allows for potential applications in drug delivery systems, particularly for protecting and enhancing the absorption of acid-labile antibiotics. []

Q5: How does this compound behave in catalytic reactions?

A5: While not a catalyst itself, this compound is often a substrate in reactions involving various catalysts: - Oxidation Reactions: Catalysts like N-hydroxyphthalimide (NHPI) with metal co-catalysts have been successfully used for the environmentally friendly oxidation of this compound to 7-keto-cholesteryl acetate, a key intermediate in vitamin D3 synthesis. [, ] - Epoxidation Reactions: Various catalytic systems, including those utilizing molybdenum complexes and iron complexes, have been employed for the epoxidation of this compound. The stereoselectivity of the epoxidation can offer insights into the reaction mechanism, differentiating between radical and non-radical pathways. [, , , ]

Q6: Have there been computational studies on this compound?

A6: Yes, molecular mechanics (MM3) calculations have been performed on this compound crystals to evaluate force field accuracy and refine bond length relationships. []

Q7: How do structural modifications of this compound affect its properties?

A7: Research on closely related compounds provides some insights: - Side Chain Modification: Studies on 24-methylenethis compound demonstrate that modifications to the side chain can influence the regioselectivity of reactions, as seen in the selective allylic oxidation to produce 24-methylene-7-keto-cholesteryl acetate. [] - Ester Group Modification: Changing the ester group from acetate to other moieties can influence properties such as melting point, liquid crystal phase transition temperatures, and interactions in mixed monolayers. []

Q8: What are the strategies for improving this compound's stability or bioavailability?

A8: - Lipid-Based Formulations: Incorporating this compound into lipid-based drug delivery systems can enhance the stability and oral absorption of acid-labile antibiotics, as demonstrated with erythromycin lactobionate and potassium salts of penicillin G and V. []

Q9: What is known about the dissolution and solubility of this compound?

A9: - Solubility: this compound displays low solubility in aqueous environments. [] - Mixed Monolayers: Its solubility in other lipids affects its ability to form stable mixed monolayers, influencing its behavior at interfaces. []

Q10: What tools and resources are important for this compound research?

A10: - Spectroscopic Techniques: NMR, IR, MS, and UV-Vis spectroscopy are crucial for structural characterization and analysis of reaction products. [5, 11, 14-18, 24, 31] - Chromatographic Methods: Thin-layer chromatography (TLC), gas chromatography (GC), and high-performance liquid chromatography (HPLC) are essential for separation and purification. [, , ] - Crystallography: X-ray diffraction and neutron diffraction techniques provide detailed structural information at the atomic level. [, , ] - Computational Chemistry Software: Molecular mechanics calculations and other computational methods aid in understanding molecular properties and behavior. [] - Micro-channel Reactors: These devices offer enhanced control over reaction parameters and can improve the efficiency of chemical transformations. []

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